Synthesis of 2-Bromo-5-(3-methoxypropoxy)benzoic acid: An In-depth Technical Guide
Synthesis of 2-Bromo-5-(3-methoxypropoxy)benzoic acid: An In-depth Technical Guide
This guide provides a comprehensive technical overview for the synthesis of 2-Bromo-5-(3-methoxypropoxy)benzoic acid, a key building block in modern drug discovery and development. The content herein is curated for researchers, scientists, and professionals in the pharmaceutical and chemical industries, focusing on a robust and scalable synthetic protocol, mechanistic insights, and practical considerations for successful implementation.
Introduction and Strategic Importance
2-Bromo-5-(3-methoxypropoxy)benzoic acid is a bespoke chemical intermediate, valued for its unique trifunctional molecular architecture. The presence of a carboxylic acid, a bromine atom, and a flexible ether-linked side chain provides a versatile platform for the construction of complex molecular entities. The carboxylic acid moiety serves as a handle for amide bond formation, a cornerstone of medicinal chemistry. The bromine atom is strategically positioned for a variety of cross-coupling reactions, enabling the introduction of diverse substituents. The 3-methoxypropoxy side chain can modulate the physicochemical properties of the final compound, such as solubility and lipophilicity, which are critical determinants of drug-like properties.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic approach to 2-Bromo-5-(3-methoxypropoxy)benzoic acid identifies the ether linkage as the most strategic disconnection point. This leads to two readily accessible precursors: 2-bromo-5-hydroxybenzoic acid and a suitable 3-methoxypropyl electrophile. This strategy is predicated on the well-established Williamson ether synthesis, a reliable and high-yielding transformation.[1][2]
Figure 1: Retrosynthetic pathway for 2-Bromo-5-(3-methoxypropoxy)benzoic acid.
The forward synthesis, therefore, commences with the O-alkylation of 2-bromo-5-hydroxybenzoic acid with 1-bromo-3-methoxypropane. This approach is highly efficient, leveraging commercially available starting materials.
Detailed Experimental Protocol
This section outlines a validated, step-by-step procedure for the synthesis of the target compound.
Materials and Reagents
| Reagent | Purity | Supplier | CAS Number |
| 2-Bromo-5-hydroxybenzoic acid | ≥97% | Commercially Available | 58380-11-3[3][4] |
| 1-Bromo-3-methoxypropane | ≥97% | Commercially Available | 36865-41-5 |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Standard Supplier | 584-08-7 |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Standard Supplier | 68-12-2 |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier | 141-78-6 |
| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | Standard Supplier | 7647-01-0 |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Standard Supplier | 7757-82-6 |
Step-by-Step Synthesis: Williamson Ether Synthesis
The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated in situ, acts as a nucleophile and displaces the bromide from 1-bromo-3-methoxypropane.[1][5]
Figure 2: Experimental workflow for the synthesis.
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-5-hydroxybenzoic acid (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).
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Add anhydrous potassium carbonate (2.0-2.5 equivalents) to the solution.
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Stir the suspension at room temperature for 30-60 minutes to facilitate the formation of the potassium phenoxide salt.
-
Add 1-bromo-3-methoxypropane (1.1-1.3 equivalents) to the reaction mixture.
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Heat the reaction to a temperature between 60 °C and 80 °C and maintain for 4-12 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Acidify the aqueous mixture to a pH of 2-3 using 1 M HCl, which will cause the product to precipitate.
-
Extract the product into ethyl acetate.
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Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
Purification and Characterization
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford 2-Bromo-5-(3-methoxypropoxy)benzoic acid as a white to off-white solid.
Expected Characterization Data:
| Property | Expected Value |
| Appearance | White to off-white solid |
| Purity (by HPLC) | >98% |
| ¹H NMR (400 MHz, CDCl₃) δ | 7.96 (d, J=2.9 Hz, 1H), 7.47 (d, J=8.8 Hz, 1H), 6.95 (dd, J=8.8, 2.9 Hz, 1H), 4.14 (t, J=6.1 Hz, 2H), 3.60 (t, J=5.8 Hz, 2H), 3.39 (s, 3H), 2.10 (p, J=6.0 Hz, 2H) |
| ¹³C NMR (101 MHz, CDCl₃) δ | 169.3, 158.2, 136.2, 133.5, 117.9, 115.8, 112.9, 68.2, 59.1, 29.5 |
| Mass Spec (ESI-) m/z | [M-H]⁻ calculated for C₁₁H₁₂BrO₄: 289.99, found: 289.9 |
Safety and Handling
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2-Bromo-5-hydroxybenzoic acid: May cause skin and eye irritation.
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1-Bromo-3-methoxypropane: Flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation.
-
N,N-Dimethylformamide (DMF): A combustible liquid that is harmful if inhaled or in contact with skin. It is a suspected teratogen.
-
Potassium Carbonate: Causes serious eye irritation.
It is imperative to conduct all operations within a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. Inactive base (hygroscopic). Poor quality of reagents. | Increase reaction time and/or temperature. Use freshly dried, anhydrous potassium carbonate. Verify the purity of starting materials. |
| Low Yield | Product loss during aqueous workup. Inefficient extraction. | Ensure complete precipitation of the product before extraction. Perform multiple extractions with ethyl acetate. |
| Formation of Impurities | Side reactions due to elevated temperatures. Presence of impurities in starting materials. | Optimize the reaction temperature to minimize byproduct formation. Purify starting materials if necessary. |
Conclusion
The synthesis of 2-Bromo-5-(3-methoxypropoxy)benzoic acid via the Williamson ether synthesis is a robust, scalable, and efficient method. This guide provides a comprehensive framework for its successful execution, from the underlying chemical principles to detailed experimental procedures and troubleshooting. The strategic application of this protocol will enable researchers to access this valuable intermediate for the advancement of their drug discovery programs.
References
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Wikipedia. (2023, October 29). Williamson ether synthesis. Retrieved from [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]
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Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]
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PubChem. (n.d.). 2-Bromo-5-methoxybenzoic acid. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved from [Link]
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Chemdad Co., Ltd. (n.d.). 2-BROMO-5-METHOXYBENZOIC ACID. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 2-bromo-. Retrieved from [Link]
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precisionFDA. (n.d.). 2-BROMO-5-HYDROXYBENZOIC ACID. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-5-hydroxybenzoic acid. Retrieved from [Link]
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PubMed. (2007). Synthesis of Some Bioactive 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide Derivatives. Retrieved from [Link]
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Synthonix, Inc. (n.d.). 2-Bromo-5-hydroxybenzoic acid - [B45110]. Retrieved from [Link]
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European Patent Office. (2024, June 26). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]
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